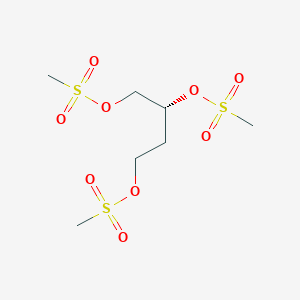
1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)- is a chemical compound with the molecular formula C7H16O9S3. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonate esters.
Reduction: Reduction reactions can convert it back to 1,2,4-butanetriol.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .
Aplicaciones Científicas De Investigación
1,2,4-Butanetriol,1,2,4-trimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
1,2,4-Butanetriol trinitrate: A nitrate ester derivative used in propellants.
Glycerol: A similar triol with three hydroxyl groups but different chemical properties.
Uniqueness
1,2,4-Butanetriol,1,2,4-trimethanesulfonate is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity compared to other triols like glycerol. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Propiedades
Fórmula molecular |
C7H16O9S3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
YJIUOKPKBPEIMF-SSDOTTSWSA-N |
SMILES isomérico |
CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


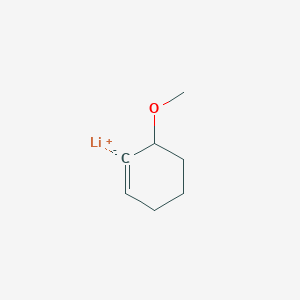
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
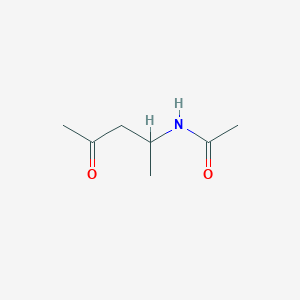
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
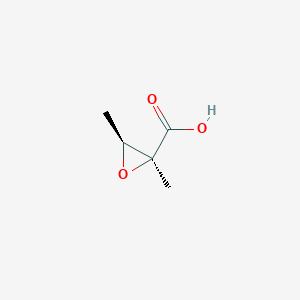
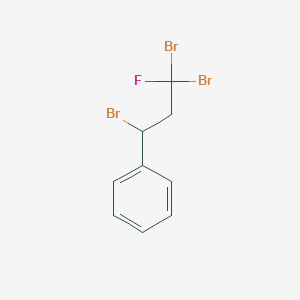
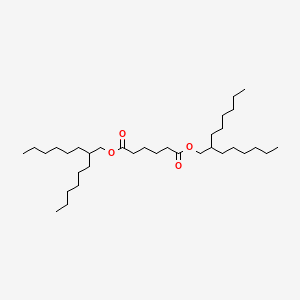
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

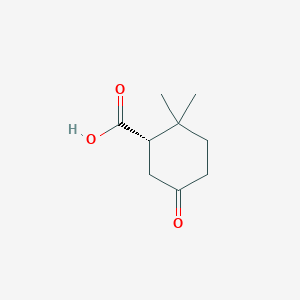
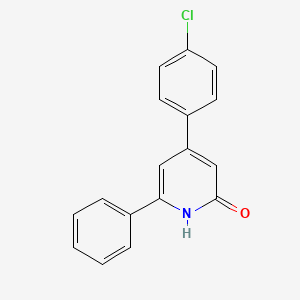
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
